

# Technical Deep Dive: 2-Chloro-3-formylbenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105

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## Structural Dynamics, Synthetic Pathways, and Heterocyclic Utility

### Part 1: Executive Technical Summary

**2-Chloro-3-formylbenzoic acid** (CAS: 1289106-07-5) represents a specialized class of polysubstituted aromatic building blocks. Unlike simple benzoic acids, this molecule possesses three contiguous functional groups on the benzene ring: a carboxylic acid at C1, a chlorine atom at C2, and a formyl (aldehyde) group at C3.

This specific substitution pattern creates a "steric pressure cooker," forcing the molecule into unique conformational equilibria that drive its reactivity. It serves as a critical intermediate in the synthesis of 4-chloroisindolin-1-ones and 5-chlorophthalazinones, scaffolds ubiquitous in modern oncology (e.g., PARP inhibitors) and kinase inhibitor discovery.

Physicochemical Parameter	Data / Value
CAS Number	1289106-07-5
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO <sub>3</sub>
Molecular Weight	184.58 g/mol
Predicted pKa (Acid)	~3.2 (influenced by ortho-Cl electron withdrawal)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1][2][3][4]

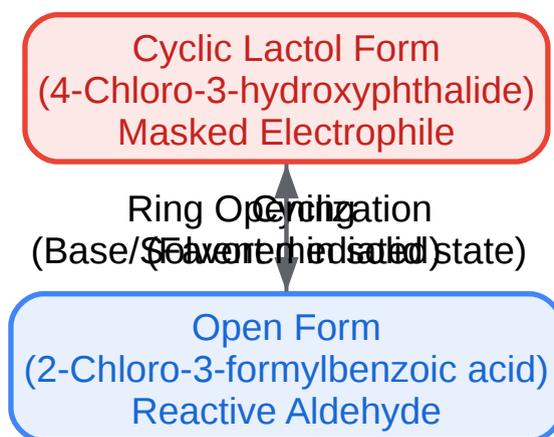
## Part 2: Structural Dynamics & Tautomerism[5]

To use this molecule effectively, one must understand that it rarely exists solely as the open-chain aldehyde depicted in databases. It undergoes ring-chain tautomerism.[2][5]

The proximity of the carboxylic acid (C1) and the formyl group (C3) is mediated by the bulky Chlorine atom at C2. However, the electrophilic aldehyde is still susceptible to intramolecular nucleophilic attack by the carboxylate oxygen, establishing an equilibrium with the cyclic lactol form, 4-chloro-3-hydroxyphthalide.

### Mechanistic Implication[6][7]

- In Solution (DMSO/MeOH): The equilibrium shifts depending on solvent polarity. In protic solvents, the open form is often accessible for imine formation.
- In Solid State: Many o-formylbenzoic acids crystallize as the cyclic lactol (pseudo-acid).
- Reactivity Consequence: When reacting with nucleophiles (amines/hydrazines), the mechanism often proceeds through the ring-opening of the lactol, which acts as a "masked" aldehyde.



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Figure 1: Ring-chain tautomerism equilibrium. The bulky 2-Chloro substituent (not shown in text labels but implied structurally) sterically crowds the reactive centers, influencing the equilibrium constant.

## Part 3: Synthetic Pathways[2][7][9]

The synthesis of 1,2,3-trisubstituted benzenes is non-trivial due to directing group conflicts. Two primary routes are validated for high-purity production.[8]

### Route A: Oxidation of 2-Chloro-3-methylbenzoic Acid (Scalable)

This is the preferred industrial route as it avoids cryogenic lithiation conditions.

- Precursor: 2-Chloro-3-methylbenzoic acid.[6][9]
- Reagent:  $\text{KMnO}_4$  (aqueous, reflux) or catalytic Co/Mn oxidation with  $\text{O}_2$ .
- Challenge: Over-oxidation to the di-acid (3-chlorophthalic acid) must be controlled.
- Selectivity Control: Monitoring reaction time is critical to stop at the aldehyde stage.

### Route B: Directed Ortho-Lithiation (Lab Scale)

Used when specific isotopic labeling is required or starting from 2-chlorobenzoic acid.

- Protection: Convert 2-chlorobenzoic acid to an amide or oxazoline (Directing Group).

- Lithiation: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.
- Electrophile: DMF (N,N-Dimethylformamide).
- Deprotection: Acidic hydrolysis to release the aldehyde and acid.

## Part 4: Reactivity Profile & Heterocyclic Synthesis

The core value of **2-chloro-3-formylbenzoic acid** lies in its ability to condense with binucleophiles to form fused heterocycles. The 2-chloro position is strategically important: it remains on the aromatic ring after cyclization, providing a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings in late-stage drug functionalization.

### 1. Synthesis of 4-Chloroisoindolin-1-ones

Reaction with primary amines (

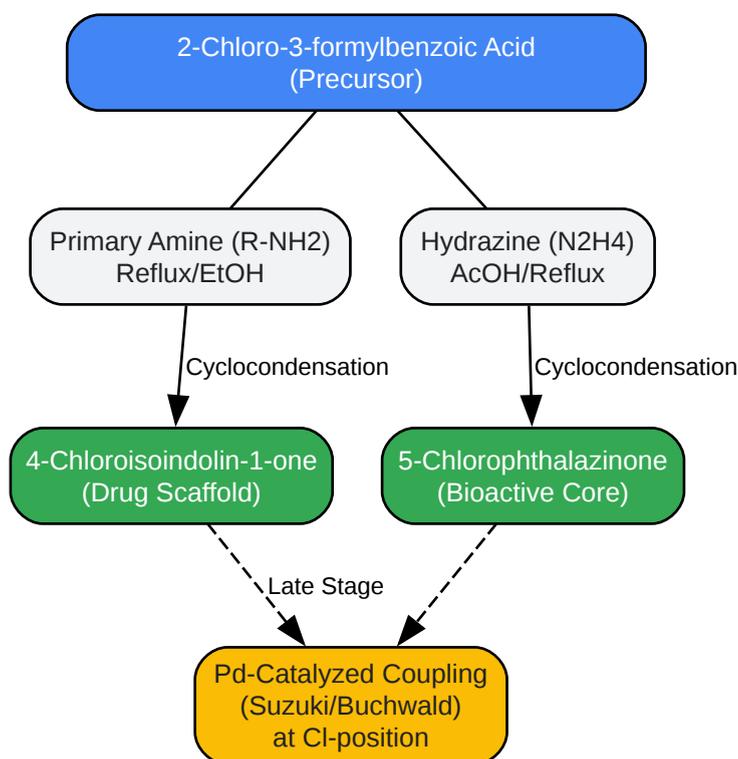
) yields isoindolinones. This reaction proceeds via imine formation followed by intramolecular acylation (or vice versa, depending on pH).

- Conditions: MeOH or EtOH, Reflux, sometimes with catalytic acetic acid.
- Mechanism: Reductive amination is not required if the target is the lactam (isoindolinone).
- Yields: Typically 75-90%.

### 2. Synthesis of 5-Chlorophthalazin-1(2H)-ones

Reaction with hydrazine hydrate (

) yields the phthalazinone scaffold.



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Figure 2: Divergent synthesis workflow. The 2-chloro substituent is preserved, allowing for modular library generation via Palladium catalysis.

## Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of N-Benzyl-4-chloroisoindolin-1-one Objective: To convert the open acid/lactol precursor into a stable pharmacophore.

### Materials:

- **2-Chloro-3-formylbenzoic acid** (1.0 eq, 184.6 mg/mmol)
- Benzylamine (1.1 eq)
- Methanol (anhydrous, 10 mL/mmol)
- Acetic Acid (glacial, catalytic, 0.1 eq)

### Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, suspend **2-chloro-3-formylbenzoic acid** in Methanol. Note: The solution may remain cloudy until heating.
- **Amine Addition:** Add Benzylamine dropwise. An exotherm may be observed. The solution often clears as the ammonium salt forms.
- **Cyclization:** Add catalytic Acetic Acid. Heat the reaction mixture to reflux (65°C) for 4–6 hours.
  - **Validation Point:** Monitor by TLC (SiO<sub>2</sub>, 50% EtOAc/Hexanes). The starting material (polar, baseline/streaking) should disappear, replaced by a less polar UV-active spot (Product).
- **Work-up:** Cool to room temperature. The product often precipitates directly.
  - If precipitate forms: Filter and wash with cold MeOH.
  - If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Recrystallization from EtOH/Water or Flash Chromatography.

## Part 6: Quality Control & Analytics

To ensure scientific integrity, the following analytical signatures confirm the identity of the molecule and distinguish it from its isomers (e.g., 2-chloro-4-formyl).

Technique	Expected Signature / Criteria
$^1\text{H}$ NMR (DMSO- $d_6$ )	Aldehyde peak: ~10.2 ppm (s, 1H) - If in open form. Lactol peak: ~6.8 ppm (s, 1H) - If in cyclic form. Aromatic: 3 distinct protons (multiplets 7.5–8.0 ppm).
$^{13}\text{C}$ NMR	Carbonyl (Aldehyde): ~188 ppm. Carbonyl (Acid): ~165 ppm. C-Cl: ~130-135 ppm (distinct shift due to ortho-disubstitution).
HPLC Purity	>95% (Area %). Detection @ 254 nm.
Mass Spec (ESI)	$[\text{M}-\text{H}]^- = 182.9$ (Negative mode favored for carboxylic acids).

Critical QC Note: Due to the ring-chain tautomerism, the melting point can vary based on the crystallization solvent (which dictates the lactol vs. open acid ratio in the crystal lattice). Always rely on NMR for definitive structural confirmation.

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